Flufenican
Overview
Description
Flufenican, known by its IUPAC name as N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide , is a chemical compound primarily used as a herbicide. It belongs to the class of phenyl ether herbicides and is known for its effectiveness in controlling a wide range of broadleaf weeds in cereal crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flufenican is synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)phenol with 2-chloronicotinic acid . The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Flufenican undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different herbicidal properties and applications .
Scientific Research Applications
Flufenican has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving herbicide action and environmental impact.
Biology: this compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: This compound is used in the formulation of herbicidal products for agricultural use
Mechanism of Action
Flufenican exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes lipid peroxidation and cell membrane damage when exposed to light. The result is the death of the targeted weed species .
Comparison with Similar Compounds
Similar Compounds
Flufenacet: Another herbicide with a similar mode of action but different chemical structure.
Fluoroglycofen: A herbicide that also inhibits PPO but has different applications and effectiveness.
Flumioxazin: Known for its rapid action and broad-spectrum weed control
Uniqueness
Flufenican is unique due to its specific chemical structure, which provides a distinct mode of action and effectiveness against a wide range of broadleaf weeds. Its trifluoromethyl group enhances its herbicidal activity and environmental stability compared to other similar compounds .
Properties
IUPAC Name |
N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-19(21,22)13-6-4-9-15(12-13)26-18-16(10-5-11-23-18)17(25)24-14-7-2-1-3-8-14/h1-12H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJOTFFKVPIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229348 | |
Record name | Flufenican | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78863-62-4 | |
Record name | Flufenican [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078863624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flufenican | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUFENICAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9I301L6EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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